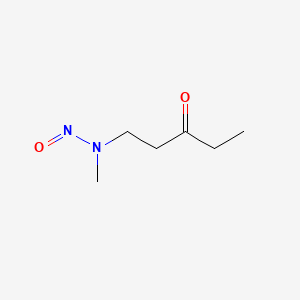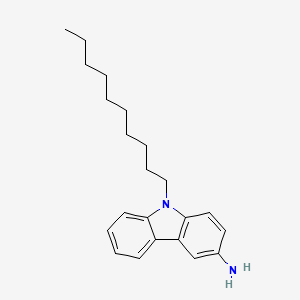acetate CAS No. 118429-10-0](/img/structure/B14302318.png)
Methyl [2-(4-bromophenyl)hydrazinylidene](chloro)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-bromophenyl)hydrazinylideneacetate is an organic compound that features a hydrazinylidene group attached to a bromophenyl ring and a chloroacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromophenyl)hydrazinylideneacetate typically involves the reaction of 4-bromophenylhydrazine with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazinylidene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-bromophenyl)hydrazinylideneacetate can undergo various chemical reactions, including:
Oxidation: The hydrazinylidene group can be oxidized to form corresponding azo compounds.
Reduction: The bromophenyl ring can be reduced to form the corresponding phenyl derivative.
Substitution: The chloroacetate moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Phenyl derivatives.
Substitution: Various substituted acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(4-bromophenyl)hydrazinylideneacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 2-(4-bromophenyl)hydrazinylideneacetate exerts its effects involves interactions with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and other interactions with biological molecules, potentially disrupting their normal function. The bromophenyl ring may also participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-bromophenyl)acetate
- Methyl 2-(2-chlorophenyl)acetate
- 4-Bromoaniline
Uniqueness
Methyl 2-(4-bromophenyl)hydrazinylideneacetate is unique due to the presence of the hydrazinylidene group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
118429-10-0 |
|---|---|
Fórmula molecular |
C9H8BrClN2O2 |
Peso molecular |
291.53 g/mol |
Nombre IUPAC |
methyl 2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate |
InChI |
InChI=1S/C9H8BrClN2O2/c1-15-9(14)8(11)13-12-7-4-2-6(10)3-5-7/h2-5,12H,1H3 |
Clave InChI |
SOKMINLPGKEBMH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=NNC1=CC=C(C=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


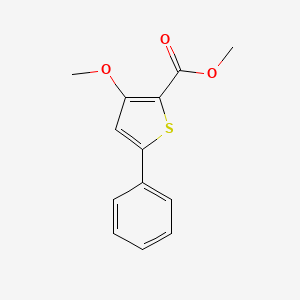
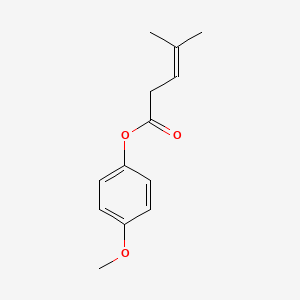
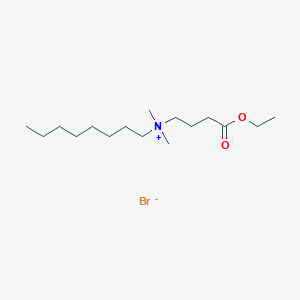
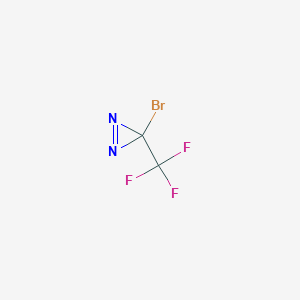

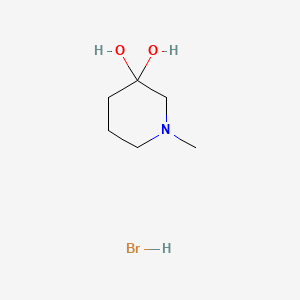

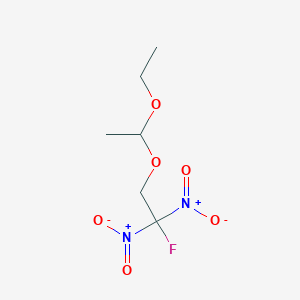
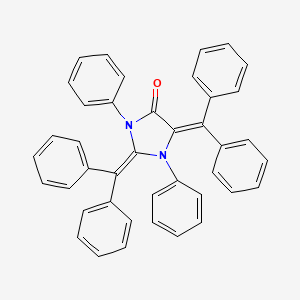

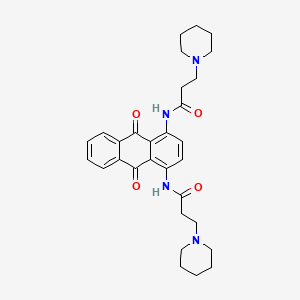
![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
